Mavacoxib - 170569-88-7

Mavacoxib

Catalog Number: EVT-273629
CAS Number: 170569-88-7
Molecular Formula: C16H11F4N3O2S
Molecular Weight: 385.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mavacoxib is a synthetic, long-acting, non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, specifically a diaryl-substituted pyrazole. [, , ] It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which mediate inflammation and pain. [, , , ] While primarily recognized for its therapeutic use in veterinary medicine, Mavacoxib is increasingly investigated for its potential in various scientific research fields, including cancer research and wound healing studies. [, , , , ]

Synthesis Analysis
  • Multi-step Continuous Flow Synthesis: This approach utilizes fluorinated amines as starting materials, converting them into pyrazole cores through a telescoped process involving in situ generation and consumption of diazoalkanes. Further modifications include C-N arylation, methylation, trimethylsilyl (TMS) cleavage, and amidation, ultimately yielding Mavacoxib. [, ]
  • Copper-Catalyzed Reductive Ring-Cleavage: Isoxazoles, specifically fluoroalkylated enaminones, can be transformed into Mavacoxib through a copper/diamine catalyzed reductive ring-cleavage reaction. This method offers advantages such as regiospecificity and compatibility with various functional groups. []
  • Three-Component Coupling Reaction: This metal-free and catalyst-free method involves coupling 2-bromo-3,3,3-trifluoropropene (BTP) with aldehydes and sulfonyl hydrazides under mild conditions. This reaction offers high regioselectivity and yields key intermediates for synthesizing Mavacoxib. []
Molecular Structure Analysis

Mavacoxib features a central pyrazole ring substituted at the 1-position with a benzenesulfonamide moiety and at the 3-position with a trifluoromethyl group. [, , ] A fluorophenyl group further substitutes the 5-position of the pyrazole ring. The presence of fluorine atoms within the structure contributes to its pharmacokinetic properties and potentially influences its binding affinity to COX-2.

Mechanism of Action

Mavacoxib exerts its anti-inflammatory and analgesic effects primarily by selectively inhibiting the COX-2 enzyme. [, , , ] This enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor to various prostaglandins involved in inflammation and pain signaling. By inhibiting COX-2, Mavacoxib reduces the production of these pro-inflammatory mediators. While its primary target is COX-2, Mavacoxib may also exert effects independent of COX-2 inhibition, as observed in some cancer cell lines. []

Physical and Chemical Properties Analysis

Mavacoxib is highly lipophilic but poorly water-soluble. [, ] It exhibits slow body clearance, a long elimination half-life (median: 16.6 days in young healthy dogs), and a relatively large volume of distribution in dogs. [, ] These properties contribute to its sustained therapeutic effect and support monthly dosing regimens.

Applications
  • Cancer Research: Studies demonstrate Mavacoxib's potential as an anti-cancer agent. It exhibits cytotoxic effects against various human and canine cancer cell lines, including osteosarcoma, mammary carcinoma, and bladder carcinoma. [, ] Notably, its anti-tumour effects can occur independently of COX-2 expression levels, suggesting alternative mechanisms of action. [] Further research investigates its impact on cancer stem cells, a subpopulation driving tumor growth and metastasis. [, ]
  • Wound Healing Studies: Research explores the influence of Mavacoxib on wound healing processes, particularly in volumetric muscle loss (VML) injuries. [] While preliminary findings suggest that COX-2 inhibition by Mavacoxib does not significantly affect the outcome of biologic scaffold-mediated VML repair, further research is needed to fully understand its implications in wound healing.
  • Pharmacokinetic and Pharmacodynamic Studies: The unique pharmacokinetic profile of Mavacoxib, characterized by its long half-life and slow clearance, has prompted research into its pharmacokinetics and pharmacodynamics in various species, including flamingos and rabbits. [, ] These studies provide valuable insights into its absorption, distribution, metabolism, and excretion across different animal models, expanding its potential research applications.

Carprofen

    Compound Description: Carprofen is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with osteoarthritis in dogs. [] It is a propionic acid derivative and a non-selective COX inhibitor.

    Relevance: Carprofen was used as a comparator drug in a clinical study evaluating the efficacy and safety of mavacoxib for treating canine osteoarthritis. Both treatments showed similar efficacy and safety profiles, although mavacoxib offered a less frequent dosing regimen. [, ]

Celecoxib

    Compound Description: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor NSAID used in human medicine for its anti-inflammatory, analgesic, and antipyretic properties. [, , , , , ] It is structurally similar to mavacoxib and other coxibs.

    Relevance: Celecoxib was investigated alongside mavacoxib in several studies, primarily focusing on its pharmacokinetics and pharmacodynamics in avian species like cockatiels. [, , , ] Additionally, its synthesis, along with mavacoxib, was achieved through a multi-step continuous flow synthesis utilizing 3-fluoroalkyl pyrazole cores. [, ] In a separate study, celecoxib's selective complexation with the primary sulfonamide over a competing pyrazole moiety was computationally compared to mavacoxib. []

Deracoxib

    Compound Description: Deracoxib is another selective COX-2 inhibitor belonging to the coxib class of NSAIDs. [] It shares structural similarities with mavacoxib, particularly in the pyrazole ring system.

    Relevance: Deracoxib's synthesis, along with mavacoxib and celecoxib, was achieved using a novel regioselective approach involving α,β-disubstituted CF3-enones as a trifluoromethyl building block. This method facilitates the preparation of 3-CF3-pyrazoles, a common structural feature in these compounds. [] Additionally, deracocoxib was synthesized using a copper-catalyzed reductive ring-cleavage of isoxazoles, a method also employed for synthesizing mavacoxib. []

Enflicoxib

    Compound Description: Enflicoxib is a novel, highly selective COX-2 inhibitor NSAID developed for the treatment of pain and inflammation associated with canine osteoarthritis. [, ]

    Relevance: Enflicoxib was directly compared to mavacoxib in two separate clinical trials for managing canine osteoarthritis. Both drugs demonstrated efficacy and safety, with enflicoxib showcasing a potentially faster onset of action. [, ]

Meloxicam

    Compound Description: Meloxicam is a preferentially selective COX-2 inhibitor NSAID commonly used in veterinary medicine for managing pain and inflammation. [, , , , , ] It is available in a liquid formulation and is typically administered daily.

    Relevance: Meloxicam was compared to mavacoxib in a randomized clinical trial for canine osteoarthritis management. The study found similar clinical efficacy and adverse event rates between the two drugs when administered as per their UK SPC. [] Furthermore, both mavacoxib and meloxicam were investigated for their pharmacodynamic parameters in cockatiels using a lipopolysaccharide-induced pyresis model, showcasing their anti-inflammatory effects. [] Their comparative pharmacokinetics in cockatiels were also studied. [, , ] Additionally, meloxicam was used as a COX-2 inhibitor alongside mavacoxib to study the role of COX-2 expression in canine osteosarcoma stem cells. []

Robenacoxib

    Compound Description: Robenacoxib is another selective COX-2 inhibitor belonging to the coxib class, specifically developed for the treatment of inflammation and pain in cats. []

    Relevance: Robenacoxib, along with mavacoxib, was introduced to the German market in 2009 as a new NSAID for small animals, highlighting their shared therapeutic class and target species. []

SC-560

    Compound Description: SC-560 is a potent and selective COX-2 inhibitor with analgesic properties. [, , ]

    Relevance: Similar to mavacoxib, SC-560 synthesis was achieved using 2-bromo-3,3,3-trifluoropropene (BTP) as a starting material in a three-component coupling reaction, highlighting a shared synthetic route for these 3-trifluoromethylpyrazole-containing compounds. [] Furthermore, its synthesis, along with mavacoxib, was achieved using α,β-diaryl-CF3-enones in a novel pathway towards trifluoromethylated pyrazolines, leading to the regioselective preparation of 3-CF3-pyrazoles. [] SC-560 synthesis was also accomplished through a multi-step continuous flow process, similar to mavacoxib and other drugs. []

Properties

CAS Number

170569-88-7

Product Name

Mavacoxib

IUPAC Name

4-[5-(4-fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C16H11F4N3O2S

Molecular Weight

385.3 g/mol

InChI

InChI=1S/C16H11F4N3O2S/c17-11-3-1-10(2-4-11)14-9-15(16(18,19)20)22-23(14)12-5-7-13(8-6-12)26(21,24)25/h1-9H,(H2,21,24,25)

InChI Key

TTZNQDOUNXBMJV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

PHA-739521; PHA739521; PHA 739521; PHA 739,521; PHA739,521; PHA-739,521; Mavacoxib. trade name Trocoxil.

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.